3-(4-Methylphenyl)sulfonyltricyclo[2.2.1.02,6]heptane
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Overview
Description
3-(4-Methylphenyl)sulfonyltricyclo[2.2.1.02,6]heptane is a complex organic compound characterized by its unique tricyclic structure. This compound is notable for its stability and reactivity, making it a subject of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methylphenyl)sulfonyltricyclo[2.2.1.02,6]heptane typically involves multiple steps, starting with the preparation of the tricyclo[2.2.1.02,6]heptane core. This core can be synthesized through a Diels-Alder reaction, followed by sulfonylation with 4-methylbenzenesulfonyl chloride under basic conditions . The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the sulfonylation process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature and pressure, which are crucial for the successful synthesis of this compound .
Chemical Reactions Analysis
Types of Reactions
3-(4-Methylphenyl)sulfonyltricyclo[2.2.1.02,6]heptane undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Tricycloheptane derivatives.
Substitution: Various substituted tricycloheptane compounds.
Scientific Research Applications
3-(4-Methylphenyl)sulfonyltricyclo[2.2.1.02,6]heptane has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-Methylphenyl)sulfonyltricyclo[2.2.1.02,6]heptane involves its interaction with specific molecular targets. The sulfonyl group is known to participate in hydrogen bonding and electrostatic interactions, which can influence the compound’s binding affinity to various enzymes and receptors . The tricyclic structure provides rigidity, enhancing the compound’s stability and specificity in biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Tricyclo[2.2.1.02,6]heptane: Shares the same tricyclic core but lacks the sulfonyl and methylphenyl groups.
Nortricyclene: Another tricyclic compound with similar structural features but different functional groups.
Uniqueness
3-(4-Methylphenyl)sulfonyltricyclo[2.2.1.02,6]heptane is unique due to its combination of a tricyclic core with a sulfonyl group and a methylphenyl substituent. This combination imparts distinct chemical properties, such as enhanced reactivity and stability, making it valuable for various applications.
Properties
CAS No. |
93005-67-5 |
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Molecular Formula |
C14H16O2S |
Molecular Weight |
248.34 g/mol |
IUPAC Name |
3-(4-methylphenyl)sulfonyltricyclo[2.2.1.02,6]heptane |
InChI |
InChI=1S/C14H16O2S/c1-8-2-4-10(5-3-8)17(15,16)14-9-6-11-12(7-9)13(11)14/h2-5,9,11-14H,6-7H2,1H3 |
InChI Key |
WZMYWJSCBABHMM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2C3CC4C2C4C3 |
Origin of Product |
United States |
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